

What is NH2-PEG-Strt (MW 3000) and its basic properties?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NH2-PEG-Strt (MW 3000)

Cat. No.: B15576584

[Get Quote](#)

In-Depth Technical Guide: NH2-PEG-Strt (MW 3000)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **NH2-PEG-Strt (MW 3000)**, a versatile bioconjugation reagent. The guide details its core properties, synthesis, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery.

Core Concepts and Chemical Identity

NH2-PEG-Strt (MW 3000) is a multifunctional molecule consisting of three key components:

- Amine Group (NH2): A reactive primary amine that serves as a conjugation point for other molecules, typically those containing carboxylic acids or activated esters (e.g., NHS esters), to form stable amide bonds.
- Polyethylene Glycol (PEG) Linker (MW 3000): A flexible, hydrophilic polymer with an average molecular weight of 3000 Daltons. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule, reduces aggregation, and provides spatial separation between the conjugated moieties.

- Streptavidin (Strt): A tetrameric protein with an exceptionally high affinity for biotin. This interaction is one of the strongest non-covalent bonds known in nature.

While the nomenclature "NH2-PEG-Strt" could imply a direct covalent linkage, it most commonly refers to a system where a biotinylated amine-PEG (Biotin-PEG-NH2) is non-covalently complexed with streptavidin. This guide will focus on this prevalent and highly functional configuration.

Basic Properties

The fundamental properties of the components of the **NH2-PEG-Strt (MW 3000)** system are summarized below.

Property	NH2-PEG-Biotin (MW ~3000)	Streptavidin
Average Molecular Weight	~3000 Da	~53 kDa
Appearance	White to off-white solid or viscous liquid	Lyophilized white powder
Solubility	Soluble in water and most organic solvents (e.g., DMF, DMSO) ^{[1][2]}	Highly soluble in aqueous buffers
Purity	Typically >95%	High purity, often assessed by SDS-PAGE
Reactive Groups	Primary Amine (-NH2), Biotin	Four high-affinity biotin-binding sites
Storage Conditions	-20°C, desiccated	-20°C

Synthesis and Characterization

The synthesis of the **NH2-PEG-Strt (MW 3000)** complex is a two-stage process: first, the synthesis of the Biotin-PEG-NH2 linker, and second, its complexation with streptavidin.

Synthesis of Biotin-PEG-Amine (MW 3000)

A common synthetic route involves the mono-biotinylation of a diamino-PEG linker.

Protocol:

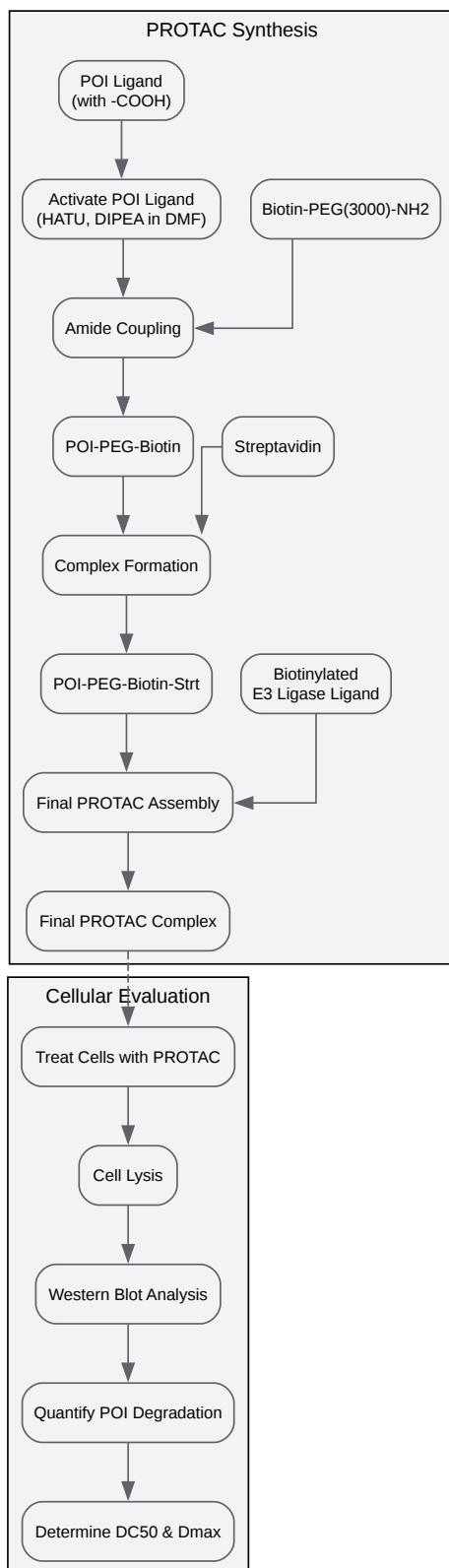
- Activation of Biotin: Dissolve Biotin-NHS (N-Hydroxysuccinimide ester) in anhydrous DMF.
- Diamine Solution: In a separate flask, dissolve a 10-fold molar excess of diamino-PEG (MW 3000) in anhydrous DMF with triethylamine.
- Reaction: Slowly add the Biotin-NHS solution to the diamino-PEG solution while stirring at room temperature.
- Monitoring: Allow the reaction to proceed overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) with ninhydrin staining to visualize amine-containing compounds.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to isolate the mono-biotinylated product.
- Characterization: Confirm the structure and purity of the final Biotin-PEG-Amine product using ^1H NMR and Mass Spectrometry.

Complexation with Streptavidin

The high-affinity interaction between biotin and streptavidin drives the formation of the final complex.

Protocol:

- Reconstitution: Reconstitute lyophilized streptavidin in a suitable buffer, such as phosphate-buffered saline (PBS), to a desired concentration (e.g., 1-10 mg/mL).
- Complexation: Add the purified Biotin-PEG-Amine to the streptavidin solution. The molar ratio can be adjusted depending on the desired number of PEG chains per streptavidin tetramer (up to four).
- Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow for complex formation.

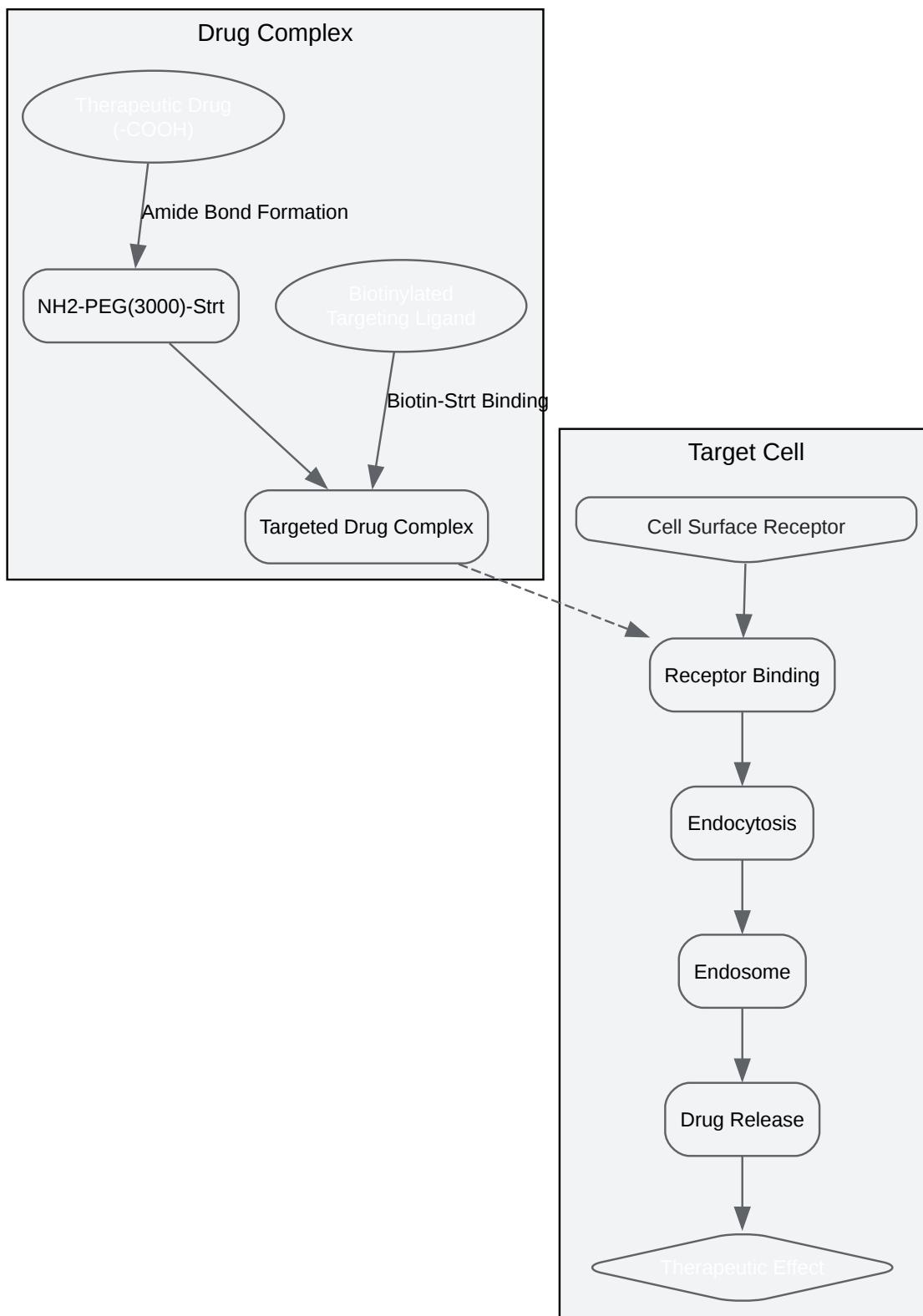

- Removal of Unbound Linker: If necessary, remove unbound Biotin-PEG-Amine using size-exclusion chromatography or dialysis.

Key Applications and Experimental Protocols

NH2-PEG-Strt (MW 3000) is a versatile tool in various biomedical research areas, including immunoassays, targeted drug delivery, and the synthesis of PROTACs.

Application in PROTAC Synthesis

In the context of PROTACs, the **NH2-PEG-Strt (MW 3000)** system can be used to create more complex and targeted degraders. The amine group of the linker is used to attach a ligand for a protein of interest (POI), while the streptavidin can be used to attach a biotinylated E3 ligase ligand or a targeting moiety.


[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC synthesis and evaluation.

- Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
- PROTAC Treatment: Treat the cells with varying concentrations of the assembled PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin) to determine the extent of protein degradation.

Application in Targeted Drug Delivery

The streptavidin-biotin system allows for a modular approach to targeted drug delivery. A targeting ligand (e.g., an antibody or peptide) can be biotinylated and attached to the NH₂-PEG-Strt complex, which has been conjugated to a therapeutic agent via its amine group.

[Click to download full resolution via product page](#)

Caption: Targeted drug delivery and internalization pathway.

Quantitative Data

The performance of molecules like **NH2-PEG-Strt (MW 3000)** is highly dependent on the specific application. The following tables provide illustrative data on the impact of PEG linker length on PROTAC efficacy and the binding kinetics of the biotin-streptavidin interaction.

PROTAC ID	Linker Composition	Ternary Complex Affinity (KD, nM)	Target Degradation (DC50, nM)	Max. Degradation (Dmax, %)
PROTAC-1	3-unit PEG	60	80	90
PROTAC-2	6-unit PEG	35	45	95
PROTAC-3	12-unit PEG	85	120	80

This table illustrates that PEG linker length is a critical parameter for optimizing PROTAC performance. Data is representative of trends observed in published studies.

Interaction	Association Rate Constant (k_on) (M ⁻¹ s ⁻¹)	Dissociation Rate Constant (k_off) (s ⁻¹)	Dissociation Constant (KD) (M)
Biotin-Streptavidin	~1 x 10 ⁷	~1 x 10 ⁻⁴	~1 x 10 ⁻¹⁴

This table highlights the extremely strong and stable interaction between biotin and streptavidin, which is fundamental to the utility of the NH2-PEG-Strt system.

Conclusion

NH2-PEG-Strt (MW 3000), particularly when utilized as a Biotin-PEG-Amine and streptavidin complex, is a powerful and versatile tool for researchers in drug development and chemical biology. Its modular nature, conferred by the reactive amine and the high-affinity biotin-streptavidin interaction, combined with the beneficial properties of the PEG linker, enables a wide range of applications, from the construction of sophisticated PROTACs to the design of targeted drug delivery systems. The detailed protocols and conceptual workflows provided in

this guide serve as a valuable resource for the practical application of this important bioconjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creativepegworks.com [creativepegworks.com]
- 2. Biotin-PEG-NH₂, Biotin PEG amine [nanocs.net]
- To cite this document: BenchChem. [What is NH₂-PEG-Strt (MW 3000) and its basic properties?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576584#what-is-nh2-peg-strt-mw-3000-and-its-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com